H-1152

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

H-1152 is an experimental small molecule classified as an N-sulfonyldiazepane and a member of the isoquinoline family []. While the full range of its potential applications is yet to be explored, current research suggests promise in the area of enzyme inhibition.

Enzyme Inhibition

Studies have shown that H-1152 acts as an inhibitor of specific enzymes, particularly non-specific serine/threonine protein kinases (NS-STK) [, ]. NS-STKs are a large group of enzymes involved in various cellular processes, and their dysregulation can contribute to the development of several diseases.

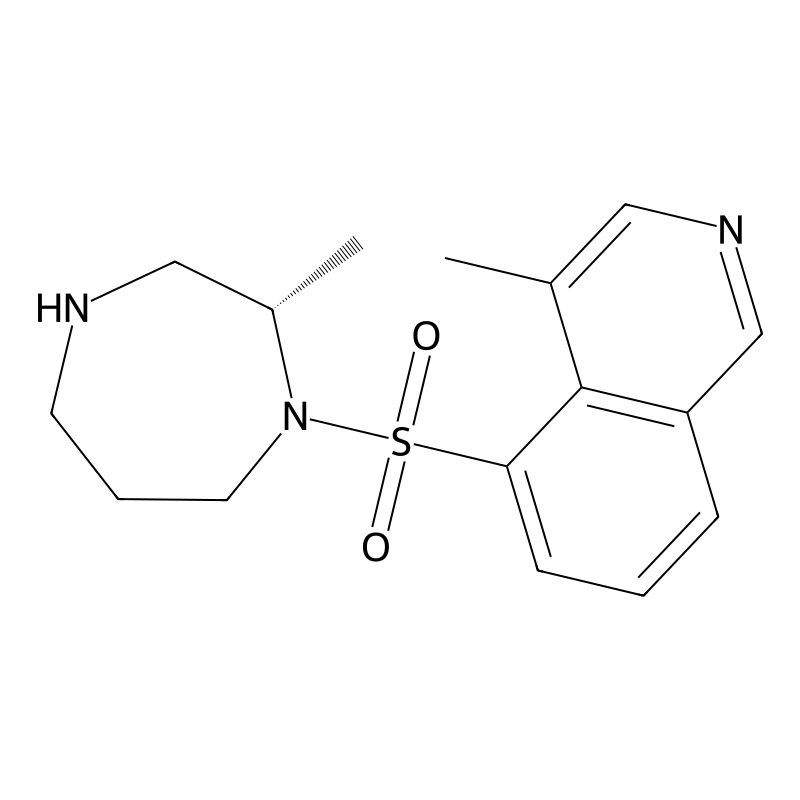

H-1152, chemically known as (S)-(+)-2-Methyl-1-[(4-methyl-5-isoquinolinyl)sulfonyl]homopiperazine dihydrochloride, is a potent and highly specific inhibitor of Rho-associated protein kinase, commonly referred to as Rho kinase. Its chemical formula is C16H23Cl2N3O2S, and it has a molecular weight of approximately 319.4 g/mol. H-1152 is characterized by its cell permeability and ATP-competitive inhibition, with a dissociation constant (K_i) of 1.6 nM for Rho kinase, making it significantly more effective than other inhibitors such as Y-27632 .

The primary mechanism of action of (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine is being investigated. Research suggests it might act as a non-specific serine/threonine protein kinase inhibitor []. Protein kinases are enzymes that play a crucial role in regulating various cellular processes. Inhibiting their activity could potentially have therapeutic applications in different diseases. However, the specific kinases targeted by (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine and its downstream effects require further exploration [].

Please note:

- The information provided is based on available scientific resources and might be incomplete due to the ongoing research on (S)-2-Methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine.

- Further research is necessary to elucidate its specific mechanism of action, potential therapeutic applications, and safety profile.

H-1152 primarily functions by inhibiting the phosphorylation of specific substrates involved in cellular signaling pathways regulated by Rho kinase. This inhibition affects various downstream processes, including cytoskeletal dynamics, cell adhesion, and smooth muscle contraction. For instance, H-1152 has been shown to inhibit the phosphorylation of myristoylated alanine-rich C kinase substrate (MARCKS) in human neuronal cells stimulated by lysophosphatidic acid . Furthermore, it has been observed that H-1152 can prevent the fragmentation of apoptotic cells and relieve neuropathic pain by modulating Rho kinase activity .

The biological activities of H-1152 are primarily linked to its role as a Rho kinase inhibitor. Studies have demonstrated that H-1152 enhances neurite extension in neuronal cultures, particularly in the presence of Schwann cells, which are critical for nerve regeneration . The compound's ability to promote neurite elongation suggests potential therapeutic applications in neurodegenerative diseases and nerve injury recovery. Additionally, H-1152 has been implicated in modulating vascular smooth muscle contraction and influencing stem cell behavior .

The synthesis of H-1152 involves several chemical steps that typically include the formation of the homopiperazine ring and subsequent functionalization to introduce the sulfonyl and isoquinoline moieties. Although specific synthetic routes may vary among laboratories, the general approach includes:

- Formation of Homopiperazine: Starting from commercially available piperazine derivatives.

- Sulfonylation: Introducing the sulfonyl group using sulfonyl chlorides.

- Isoquinoline Addition: Attaching the isoquinoline moiety through nucleophilic substitution or coupling reactions.

- Purification: The final product is purified through crystallization or chromatography to obtain H-1152 dihydrochloride with high purity .

H-1152 has several applications in both research and potential clinical settings:

- Neuroscience Research: Used to study neurite outgrowth and neuronal regeneration.

- Cardiovascular Studies: Investigated for its effects on vascular smooth muscle contraction.

- Pain Management: Evaluated for its potential to alleviate neuropathic pain through modulation of Rho kinase activity.

- Stem Cell Research: Explored for its role in regulating stem cell proliferation and differentiation .

Interaction studies involving H-1152 have highlighted its specificity towards Rho kinase compared to other serine/threonine kinases such as protein kinase A, protein kinase C, and myosin light chain kinase, with K_i values indicating much weaker interactions (630 nM for protein kinase A, 9.27 mM for protein kinase C) . This selectivity is crucial for minimizing off-target effects in experimental settings. Additionally, studies have shown that H-1152 can inhibit various signaling pathways influenced by Rho kinase without significantly affecting other kinases involved in critical cellular functions .

H-1152 belongs to a class of compounds known as Rho kinase inhibitors. Below are some similar compounds along with a comparison highlighting their uniqueness:

| Compound Name | Chemical Structure | K_i (nM) | Specificity | Notes |

|---|---|---|---|---|

| Y-27632 | Pyridine derivative | 10 | Less selective | Older inhibitor with broader targets |

| Fasudil | Isoquinoline derivative | 100 | Moderate selectivity | Used clinically for vasospasm treatment |

| HA-1077 | Similar structure | 50 | Moderate selectivity | Investigated for glaucoma treatment |

H-1152 stands out due to its higher potency (K_i = 1.6 nM) and greater specificity for Rho kinase compared to these other compounds, making it a valuable tool in both research and potential therapeutic applications .

Adenosine Triphosphate-Competitive Binding Kinetics

H-1152 functions as a highly specific adenosine triphosphate-competitive inhibitor of Rho-associated kinase, demonstrating exceptional binding affinity and selectivity [1] [2] [3]. The compound operates through direct competition with adenosine triphosphate at the kinase active site, effectively blocking the enzymatic activity required for substrate phosphorylation [4] [5]. Crystal structure studies utilizing protein kinase A as a surrogate kinase have revealed the molecular basis of H-1152's competitive binding mechanism [6]. The inhibitor demonstrates cell membrane permeability, allowing effective intracellular target engagement while maintaining its adenosine triphosphate-competitive inhibition profile [2] [7] [8].

The binding kinetics of H-1152 reflect its isoquinolinesulfonamide chemical structure, which enables tight association with the adenosine triphosphate binding pocket of Rho-associated kinase [1] [4]. Comparative kinetic analyses have demonstrated that H-1152 exhibits superior adenosine triphosphate-competitive properties compared to earlier generation Rho-kinase inhibitors, including Y-27632 and hydroxyfasudil [3] [5]. The compound's competitive inhibition mechanism has been validated through enzymatic assays measuring Michaelis-Menten kinetics, confirming its direct competition with adenosine triphosphate for binding site occupancy [9].

Ki and IC50 Values Across ROCK Isoforms

Quantitative binding affinity measurements reveal H-1152's exceptional potency against Rho-associated kinase isoforms. The compound demonstrates a Ki value of 1.6 nanomolar against Rho-kinase [2] [3] [4] [5], representing remarkable binding affinity that substantially exceeds that of predecessor inhibitors. Specifically targeting ROCKII/ROCK2, H-1152 exhibits an IC50 value of 12 nanomolar [10] [11] [12] [9], demonstrating consistent potency across different experimental systems and methodologies.

The binding affinity data consistently demonstrate H-1152's superior potency compared to other characterized Rho-kinase inhibitors. Comparative studies indicate that H-1152 is approximately 8-20 times more potent than Y-27632 and hydroxyfasudil in cellular contractility assays [3] [13]. The compound's nanomolar potency reflects its optimized chemical structure, which incorporates a methyl substitution on the isoquinoline ring system that enhances binding affinity while maintaining specificity [6] [14].

Cross-isoform specificity studies reveal that H-1152 exhibits equivalent potency against both ROCK1 and ROCK2 isoforms, consistent with the high amino acid sequence homology between these kinase domains [15] [16]. The compound's binding characteristics suggest non-selective inhibition of both Rho-associated kinase isoforms, which aligns with the structural conservation of the adenosine triphosphate binding pocket across ROCK1 and ROCK2 [17] [18].

Selectivity Profiling Against Related Kinases

Comparative Inhibition of Protein Kinase A, Protein Kinase C, and Myosin Light Chain Kinase

Comprehensive kinase selectivity profiling reveals H-1152's remarkable specificity for Rho-associated kinase over related serine/threonine kinases. Against protein kinase A, H-1152 demonstrates a Ki value of 0.63 micromolar [19] [5], representing approximately 390-fold reduced potency compared to Rho-kinase [2] [5]. This selectivity margin provides a substantial therapeutic window for Rho-kinase-specific inhibition without significant protein kinase A interference.

Protein kinase C inhibition studies show H-1152 exhibits a Ki value of 9.27 micromolar [19] [5], corresponding to approximately 5,800-fold selectivity favoring Rho-kinase over protein kinase C [2] [5]. This exceptional selectivity profile distinguishes H-1152 from earlier generation compounds that demonstrated significant protein kinase C cross-reactivity. The substantial selectivity margin against protein kinase C eliminates concerns regarding non-specific protein kinase C-mediated cellular effects during Rho-kinase inhibition studies.

Myosin light chain kinase selectivity assessments demonstrate H-1152's Ki value of 10.1 micromolar [19] [5], representing approximately 6,300-fold selectivity over Rho-kinase [2] [5]. This remarkable selectivity is particularly significant given the functional overlap between Rho-kinase and myosin light chain kinase in smooth muscle contractility regulation. The high selectivity ensures that H-1152-mediated effects can be attributed specifically to Rho-kinase inhibition rather than myosin light chain kinase modulation [20] [21].

Structural Determinants of Kinase Specificity

The molecular basis of H-1152's exceptional kinase selectivity derives from specific structural features within the Rho-associated kinase adenosine triphosphate binding pocket that distinguish it from related kinases [6] [22]. Crystal structure determinations of H-1152 bound to protein kinase A as a surrogate system have identified key residue differences that confer Rho-kinase selectivity [6]. Specifically, residues conserved between protein kinase A and Rho-kinase participate in core binding interactions, while unique residues in the Rho-kinase adenosine triphosphate binding pocket explain the compound's selectivity profile.

Structural analysis reveals that H-1152's isoquinolinesulfonamide scaffold exploits specific binding pocket geometries unique to Rho-associated kinase [6] [23]. The compound's 2-methyl substitution on the isoquinoline ring system contributes to selectivity by forming favorable interactions with Rho-kinase-specific residues while creating steric clashes in other kinase binding sites [14]. The sulfonamide moiety provides additional selectivity determinants through hydrogen bonding patterns that are optimally accommodated in the Rho-kinase active site.

Comparative kinase profiling data demonstrate H-1152's broad selectivity across the kinome, with IC50 values ranging from 0.18 micromolar for calcium/calmodulin-dependent protein kinase II to greater than 100 micromolar for adenosine monophosphate-activated protein kinase and p38 mitogen-activated protein kinase [11] [9] [19]. The selectivity profile encompasses multiple kinase families, including protein kinase G (IC50 = 0.36 micromolar), Aurora kinase A (IC50 = 0.745 micromolar), and Src kinase (IC50 = 3.06 micromolar) [11] [9] [19], demonstrating minimal cross-reactivity across diverse kinase subfamilies.

| Kinase Target | Ki (μM) | IC50 (μM) | Selectivity vs ROCK |

|---|---|---|---|

| ROCK/Rho-kinase | 0.0016 | 0.012 | - |

| Protein Kinase A | 0.63 | 3.03 | ~1900x less potent |

| Protein Kinase C | 9.27 | 5.68 | ~5800x less potent |

| Myosin Light Chain Kinase | 10.1 | 28.3 | ~6300x less potent |

| Calcium/Calmodulin-dependent Protein Kinase II | - | 0.18 | ~15x less potent |

| Protein Kinase G | - | 0.36 | ~30x less potent |

| Aurora Kinase A | - | 0.745 | ~62x less potent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant

Wikipedia

Dates

2: Tsai SH, Lu G, Xu X, Ren Y, Hein TW, Kuo L. Enhanced endothelin-1/Rho-kinase signalling and coronary microvascular dysfunction in hypertensive myocardial hypertrophy. Cardiovasc Res. 2017 Sep 1;113(11):1329-1337. doi: 10.1093/cvr/cvx103. PubMed PMID: 28575410.

3: Ets HK, Seow CY, Moreland RS. Sustained Contraction in Vascular Smooth Muscle by Activation of L-type Ca(2+) Channels Does Not Involve Ca(2+) Sensitization or Caldesmon. Front Pharmacol. 2016 Dec 26;7:516. doi: 10.3389/fphar.2016.00516. eCollection 2016. Erratum in: Front Pharmacol. 2017 Mar 07;8:112. PubMed PMID: 28082901; PubMed Central PMCID: PMC5183594.

4: Meekins LC, Rosado-Adames N, Maddala R, Zhao JJ, Rao PV, Afshari NA. Corneal Endothelial Cell Migration and Proliferation Enhanced by Rho Kinase (ROCK) Inhibitors in In Vitro and In Vivo Models. Invest Ophthalmol Vis Sci. 2016 Dec 1;57(15):6731-6738. doi: 10.1167/iovs.16-20414. PubMed PMID: 27951595.

5: Duan Y, Long J, Chen J, Jiang X, Zhu J, Jin Y, Lin F, Zhong J, Xu R, Mao L, Deng L. Overexpression of soluble ADAM33 promotes a hypercontractile phenotype of the airway smooth muscle cell in rat. Exp Cell Res. 2016 Nov 15;349(1):109-118. doi: 10.1016/j.yexcr.2016.10.004. Epub 2016 Oct 5. PubMed PMID: 27720670.

6: Li H, Shin SE, Kim HW, Kim HS, Jung WK, Ha KS, Han ET, Hong SH, Choi IW, Bae YM, Firth AL, Bang H, Park WS. Y-27632, a Rho-Associated Protein Kinase Inhibitor, Inhibits Voltage-Dependent K+ Channels in Rabbit Coronary Arterial Smooth Muscle Cells. Pharmacology. 2016;98(5-6):220-227. Epub 2016 Jul 21. PubMed PMID: 27438463.

7: Toris CB, McLaughlin MA, Dworak DP, Fan S, Havens S, Zhan GL, Horan N, Prasanna G. Effects of Rho Kinase Inhibitors on Intraocular Pressure and Aqueous Humor Dynamics in Nonhuman Primates and Rabbits. J Ocul Pharmacol Ther. 2016 Jul-Aug;32(6):355-64. doi: 10.1089/jop.2015.0116. Epub 2016 Jun 6. PubMed PMID: 27266531.

8: Rigassi L, Barchiesi Bozzolo F, Lucchinetti E, Zaugg M, Fingerle J, Rosselli M, Imthurn B, Jackson EK, Dubey RK. 2-Methoxyestradiol blocks the RhoA/ROCK1 pathway in human aortic smooth muscle cells. Am J Physiol Endocrinol Metab. 2015 Dec 15;309(12):E995-1007. doi: 10.1152/ajpendo.00267.2015. Epub 2015 Oct 20. PubMed PMID: 26487003; PubMed Central PMCID: PMC4816197.

9: Colhoun AF, Speich JE, Dolat MT, Habibi JR, Guruli G, Ratz PH, Barbee RW, Klausner AP. Acute length adaptation and adjustable preload in the human detrusor. Neurourol Urodyn. 2016 Sep;35(7):792-7. doi: 10.1002/nau.22820. Epub 2015 Jul 30. PubMed PMID: 26227060.

10: Clark PR, Kim RK, Pober JS, Kluger MS. Tumor necrosis factor disrupts claudin-5 endothelial tight junction barriers in two distinct NF-κB-dependent phases. PLoS One. 2015 Mar 27;10(3):e0120075. doi: 10.1371/journal.pone.0120075. eCollection 2015. PubMed PMID: 25816133; PubMed Central PMCID: PMC4376850.

11: Yi R, Xiao-Ping G, Hui L. Atorvastatin prevents angiotensin II-induced high permeability of human arterial endothelial cell monolayers via ROCK signaling pathway. Biochem Biophys Res Commun. 2015 Mar 27;459(1):94-9. doi: 10.1016/j.bbrc.2015.02.076. Epub 2015 Feb 21. PubMed PMID: 25712521.

12: Pasquier E, Tuset MP, Sinnappan S, Carnell M, Macmillan A, Kavallaris M. γ-Actin plays a key role in endothelial cell motility and neovessel maintenance. Vasc Cell. 2015 Feb 6;7:2. doi: 10.1186/s13221-014-0027-2. eCollection 2015. PubMed PMID: 25705373; PubMed Central PMCID: PMC4335457.

13: Jolly L, Stavrou A, Vanderstoken G, Meliopoulos VA, Habgood A, Tatler AL, Porte J, Knox A, Weinreb P, Violette S, Hussell T, Kolb M, Stampfli MR, Schultz-Cherry S, Jenkins G. Influenza promotes collagen deposition via αvβ6 integrin-mediated transforming growth factor β activation. J Biol Chem. 2014 Dec 19;289(51):35246-63. doi: 10.1074/jbc.M114.582262. Epub 2014 Oct 22. PubMed PMID: 25339175; PubMed Central PMCID: PMC4271213.

14: Shenkar R, Shi C, Rebeiz T, Stockton RA, McDonald DA, Mikati AG, Zhang L, Austin C, Akers AL, Gallione CJ, Rorrer A, Gunel M, Min W, De Souza JM, Lee C, Marchuk DA, Awad IA. Exceptional aggressiveness of cerebral cavernous malformation disease associated with PDCD10 mutations. Genet Med. 2015 Mar;17(3):188-196. doi: 10.1038/gim.2014.97. Epub 2014 Aug 14. PubMed PMID: 25122144; PubMed Central PMCID: PMC4329119.

15: Longo F, Russo I, Shimshek DR, Greggio E, Morari M. Genetic and pharmacological evidence that G2019S LRRK2 confers a hyperkinetic phenotype, resistant to motor decline associated with aging. Neurobiol Dis. 2014 Nov;71:62-73. doi: 10.1016/j.nbd.2014.07.013. Epub 2014 Aug 6. PubMed PMID: 25107341; PubMed Central PMCID: PMC4194318.

16: Kurtz KH, Souza-Smith FM, Moor AN, Breslin JW. Rho kinase enhances contractions of rat mesenteric collecting lymphatics. PLoS One. 2014 Apr 7;9(4):e94082. doi: 10.1371/journal.pone.0094082. eCollection 2014. PubMed PMID: 24710574; PubMed Central PMCID: PMC3978029.

17: Kamiya T, Nagaoka T, Omae T, Yoshioka T, Ono S, Tanano I, Yoshida A. Role of Ca2+ -dependent and Ca2+ -sensitive mechanisms in sphingosine 1-phosphate-induced constriction of isolated porcine retinal arterioles in vitro. Exp Eye Res. 2014 Apr;121:94-101. doi: 10.1016/j.exer.2014.01.011. Epub 2014 Jan 31. PubMed PMID: 24486793.

18: Miyata K, Satou R, Shao W, Prieto MC, Urushihara M, Kobori H, Navar LG. ROCK/NF-κB axis-dependent augmentation of angiotensinogen by angiotensin II in primary-cultured preglomerular vascular smooth muscle cells. Am J Physiol Renal Physiol. 2014 Mar 15;306(6):F608-18. doi: 10.1152/ajprenal.00464.2013. Epub 2014 Jan 15. PubMed PMID: 24431199; PubMed Central PMCID: PMC3949040.

19: Sumi K, Inoue Y, Nishio M, Naito Y, Hosoya T, Suzuki M, Hidaka H. IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. Bioorg Med Chem Lett. 2014 Feb 1;24(3):831-4. doi: 10.1016/j.bmcl.2013.12.085. Epub 2013 Dec 25. PubMed PMID: 24412071.

20: Komari SO, Headley PC, Klausner AP, Ratz PH, Speich JE. Evidence for a common mechanism for spontaneous rhythmic contraction and myogenic contraction induced by quick stretch in detrusor smooth muscle. Physiol Rep. 2013 Nov;1(6):e00168. doi: 10.1002/phy2.168. Epub 2013 Nov 22. PubMed PMID: 24400167; PubMed Central PMCID: PMC3871480.